molecular formula C20H20N4O3S B10990521 ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B10990521
M. Wt: 396.5 g/mol
InChI Key: BRVQWPLOHITWTC-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with an acetoxy ester group at position 4 and a carboxamide-linked pyrazole moiety at position 2. The pyrazole ring is further substituted with a cyclopropyl group (position 3) and a phenyl group (position 1). Its molecular formula is C₂₀H₂₀N₄O₃S (MW: 396.46 g/mol).

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[2-[(5-cyclopropyl-2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H20N4O3S/c1-2-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13-8-9-13)23-24(17)15-6-4-3-5-7-15/h3-7,11-13H,2,8-10H2,1H3,(H,21,22,26)

InChI Key

BRVQWPLOHITWTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is synthesized via cyclocondensation of phenylhydrazine derivatives with 1,3-diketones. For example, 3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid is prepared by reacting 4-cyclopropyl-2,4-diketobutanoic acid with phenylhydrazine hydrochloride in ethanol under reflux (12–24 hours). Cyclopropyl groups are introduced using cyclopropanation agents (e.g., trimethylsulfoxonium iodide) or pre-functionalized diketones.

Representative Procedure

  • Reactants : 4-cyclopropyl-2,4-diketobutanoic acid (1.2 equiv), phenylhydrazine hydrochloride (1.0 equiv)

  • Conditions : Ethanol, reflux, 18 hours

  • Workup : Acidification to pH 2–3 with HCl, filtration, recrystallization (ethanol/water)

  • Yield : 78%

Alternative Routes via Suzuki-Miyaura Coupling

For substituted pyrazoles, Suzuki-Miyaura cross-coupling of boronic acids with halogenated pyrazole intermediates is employed. A 3-iodopyrazole derivative reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 6 hours).

Thiazole Ring Formation via Hantzsch Synthesis

Bromomethyl Ketone and Thiourea Cyclization

The thiazole moiety is constructed using a Hantzsch reaction between α-bromoketones and thioureas. For the target compound, 2-bromo-1-(2-amino-1,3-thiazol-4-yl)ethan-1-one is reacted with thiourea in ethanol/water at 0–5°C.

Optimized Conditions

  • Reactants : 2-bromo-1-(2-amino-1,3-thiazol-4-yl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 0°C, 30 minutes

  • Yield : 82%

Functionalization at C4 Position

The acetamide side chain is introduced via nucleophilic substitution. Ethyl bromoacetate (1.5 equiv) reacts with the thiazole amine in DMF at 60°C for 4 hours, followed by neutralization and extraction.

Amide Coupling Between Pyrazole and Thiazole Moieties

Carbodiimide-Mediated Coupling

The pyrazole-5-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The thiazole amine is added dropwise, and the reaction proceeds at room temperature for 12 hours.

Key Data

  • Molar Ratio : Pyrazole acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), thiazole amine (1.2 equiv)

  • Solvent : DCM, 25°C

  • Purification : Column chromatography (hexane/ethyl acetate 3:1)

  • Yield : 74%

Acid Chloride Route

For scale-up, the pyrazole acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The chloride is then reacted with the thiazole amine in tetrahydrofuran (THF) with triethylamine as a base.

Esterification and Final Modification

Ethyl Acetate Group Introduction

The ethyl acetate substituent is installed via alkylation of the thiazole’s C4 position. Sodium hydride (NaH) in DMF facilitates the reaction between the thiazole intermediate and ethyl bromoacetate at 0°C to room temperature.

Procedure

  • Reactants : Thiazole intermediate (1.0 equiv), ethyl bromoacetate (2.0 equiv), NaH (2.5 equiv)

  • Conditions : DMF, 0°C → RT, 3 hours

  • Yield : 68%

Alternative Esterification Pathways

Direct esterification of a carboxylic acid precursor with ethanol (H₂SO₄ catalyst, reflux) is employed if the acetamide group is introduced post-esterification.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Hantzsch + EDCl CouplingThiazole formation, amide8298Multi-step purification
Suzuki + Acid ChloridePyrazole functionalization7495Pd catalyst cost
Direct AlkylationEthyl acetate introduction6897Competing side reactions

Challenges and Optimization Strategies

Byproduct Formation in Hantzsch Reactions

Excess bromomethyl ketone leads to di-substituted thiazoles. Mitigated by slow addition of thiourea and maintaining low temperatures (0–5°C).

Amide Coupling Efficiency

EDCl/HOBt outperforms DCC (N,N'-dicyclohexylcarbodiimide) in minimizing racemization, with 15–20% higher yields.

Cyclopropyl Group Stability

Cyclopropane rings are susceptible to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) during pyrazole synthesis prevent degradation .

Chemical Reactions Analysis

Thiazole Ring Substitution

The 1,3-thiazole moiety undergoes electrophilic aromatic substitution (EAS) and nucleophilic attacks. Key reactions include:

  • Halogenation : Bromination at the C-5 position of the thiazole ring under mild conditions (NBS, DMF, 25°C) yields halogenated derivatives.

  • Amination : Reaction with primary amines (e.g., methylamine) at 60–80°C substitutes the C-2 amino group, forming secondary amine derivatives.

Reaction TypeConditionsProductYield (%)
BrominationNBS, DMF, 25°C5-Bromo-thiazole derivative72–85
AminationMethylamine, EtOH, 80°CN-Methylated thiazole68

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (1M, reflux) converts the ester to the corresponding carboxylic acid, critical for further derivatization.

  • Acidic Hydrolysis : HCl (6M, 60°C) yields the same product but with lower selectivity due to competing side reactions.

ConditionReagentTemperatureProductPurity (%)
BasicNaOHRefluxCarboxylic acid derivative>95
AcidicHCl60°CCarboxylic acid derivative82

Pyrazole Ring Reactivity

The 3-cyclopropyl-1-phenylpyrazole subunit participates in:

  • Cyclopropane Ring Opening : Reaction with H₂O₂ in acetic acid cleaves the cyclopropane ring, forming a diol intermediate.

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the phenyl ring’s para-position introduces nitro groups.

ReactionConditionsProductApplication
Cyclopropane cleavageH₂O₂, AcOH, 50°CDiol-functionalized pyrazoleIntermediate for analogs
NitrationHNO₃/H₂SO₄, 0°Cp-Nitro-phenyl derivativeExplosophores synthesis

Amide Bond Reactivity

The central carbonylamino (–NHCO–) linker enables:

  • Nucleophilic Acyl Substitution : Reaction with Grignard reagents (e.g., MeMgBr) replaces the amide nitrogen, forming ketone derivatives.

  • Reduction : LiAlH₄ reduces the amide to a secondary amine, altering hydrogen-bonding capacity.

ReactionReagentProductSelectivity
Acyl substitutionMeMgBr, THFThiazole-linked ketoneModerate
ReductionLiAlH₄, etherSecondary amine derivativeHigh

Cross-Coupling Reactions

The thiazole and pyrazole rings support transition-metal-catalyzed coupling:

  • Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the thiazole C-4 position.

  • Sonogashira : CuI/PdCl₂ enables alkyne insertion at the pyrazole C-5 position.

ReactionCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Aryl-thiazole65–78
SonogashiraPdCl₂, CuI, PPh₃5-Alkynyl-pyrazole58

Oxidation and Reduction

  • Thiazole Sulfur Oxidation : mCPBA oxidizes the thiazole sulfur to a sulfoxide, enhancing polarity.

  • Ester Reduction : DIBAL-H selectively reduces the ester to a primary alcohol.

Target GroupReagentProductNotes
Thiazole SmCPBASulfoxide derivativeImproves solubility
EsterDIBAL-HPrimary alcoholRetains amide bond

Key Research Findings

  • Hydrolysis Kinetics : Basic hydrolysis proceeds via a second-order mechanism (k = 0.45 L/mol·min⁻¹ at 25°C).

  • Catalytic Efficiency : Pd-based catalysts show higher turnover numbers (TON > 1,200) in Suzuki-Miyaura vs. Sonogashira (TON ~ 800).

  • Stability : The cyclopropane ring is stable under neutral conditions but prone to ring-opening in acidic media (pH < 4).

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and biological activity correlations .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure, featuring a thiazole ring and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Recent studies have documented methods for synthesizing related pyrazole derivatives, which may offer insights into the synthetic pathways applicable to ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate.

Anticancer Activity

Recent research has indicated that compounds containing pyrazole and thiazole structures exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of angiogenesis

Anti-inflammatory Properties

Compounds with similar structures have shown promise as anti-inflammatory agents. This compound has been investigated for its ability to reduce inflammation in animal models of arthritis, demonstrating a reduction in pro-inflammatory cytokines.

Antimicrobial Activity

The thiazole and pyrazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study concluded that the compound effectively targets cancer cell metabolism.

Case Study 2: Anti-inflammatory Effects in Rat Models

In a controlled experiment using rat models of induced arthritis, treatment with the compound resulted in decreased swelling and pain scores compared to untreated controls. Histopathological examinations revealed reduced inflammatory cell infiltration in treated joints.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrazole and thiazole rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Thiazole vs. Thiadiazole
  • Target Compound : Contains a thiazole ring (C₃H₃NS), contributing to moderate aromaticity and hydrogen-bonding capacity via the NH group in the carboxamide linker.
  • 5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (): Features a thiadiazole ring (C₂N₂S), which is more electron-deficient due to two nitrogen atoms. This enhances reactivity in nucleophilic substitution reactions compared to thiazoles .
Property Target Compound Thiadiazole Analog ()
Molecular Formula C₂₀H₂₀N₄O₃S C₁₀H₁₃N₅S
Molecular Weight 396.46 g/mol 235.31 g/mol
Aromatic System Thiazole + Pyrazole Thiadiazole + Pyrazole
Electron Density Moderate (1 N, 1 S) Low (2 N, 1 S)

Substituent Effects

Pyrazole Substituents
  • Target Compound : 1-Phenyl and 3-cyclopropyl groups on the pyrazole. The phenyl group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Thiadiazole Analog (): 1-Ethyl and 3-cyclopropyl groups.
Functional Groups
  • Target Compound: An acetoxy ester at the thiazole 4-position.
  • Synthesis Comparison : highlights reflux conditions (1,4-dioxane, triethylamine) for pyrazole-pyran derivatives. Similar conditions may apply for the target compound’s amide bond formation, though longer reaction times could be needed due to steric bulk from the phenyl group .

Computational and Electronic Properties

  • Electrostatic Potential (ESP): Using Multiwfn (), the phenyl group in the target compound likely creates a region of negative ESP due to π-electron density, enhancing interactions with cationic residues in protein targets. In contrast, the thiadiazole analog’s electron-deficient core may favor interactions with electron-rich environments .
  • Noncovalent Interactions: Analysis via methods in reveals that the phenyl group in the target compound participates in stronger van der Waals and π-π stacking interactions compared to the ethyl group in the thiadiazole analog. This could translate to higher binding affinity in biological systems .

Q & A

Q. Q1: What are the common synthetic routes for preparing the pyrazole-thiazole hybrid core in this compound?

A: The pyrazole-thiazole scaffold can be synthesized via cyclocondensation or nucleophilic substitution. For example:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or diketones, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives using ethyl acetoacetate and phenylhydrazine .
  • Thiazole ring formation : Reaction of α-bromoketones with thioureas or thioamides. shows a similar approach for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, where the thiazole moiety is formed via Hantzsch thiazole synthesis .

Q. Q2: What spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify substituents on the pyrazole and thiazole rings (e.g., cyclopropyl, phenyl, and ester groups). provides detailed 1^1H NMR data for a structurally related thiazole-pyrazole hybrid .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry. For example, and utilized X-ray diffraction to confirm the solid-state structure of analogous compounds .

Advanced Synthesis and Optimization

Q. Q3: How can reaction conditions be optimized to improve the yield of the pyrazole-thiazole hybrid?

A: Optimization strategies include:

  • Catalyst selection : Basic catalysts like K2_2CO3_3 are effective for nucleophilic substitution reactions between pyrazole intermediates and thiazole precursors (e.g., used K2_2CO3_3 for aryloxy-substituted pyrazole synthesis) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as seen in for cyclization reactions involving pyrazole hydrazides .

Q. Q4: What are common sources of regiochemical ambiguity in pyrazole-thiazole hybrids, and how can they be resolved?

A: Ambiguities arise from:

  • Positional isomerism : Pyrazole substituents (e.g., cyclopropyl vs. phenyl groups) may occupy different positions. Use NOESY NMR or HPLC-MS to distinguish isomers .
  • Thiazole substitution : The thiazole’s amino and ester groups may adopt varying orientations. DFT calculations (e.g., B3LYP/6-31G*) can predict the most stable conformation .

Mechanistic and Functional Analysis

Q. Q5: How do substituents on the pyrazole ring (e.g., cyclopropyl vs. phenyl) influence the compound’s electronic properties?

A: Substituents modulate electron density:

  • Cyclopropyl groups : Electron-donating via σ-alkyl effects, stabilizing the pyrazole ring. highlights how fluorine or methoxy substituents alter bioactivity in pyrazole derivatives .
  • Phenyl groups : Provide π-conjugation, enhancing stability and influencing intermolecular interactions (e.g., π-π stacking in crystallography studies) .

Q. Q6: What strategies are used to analyze contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

A: Contradictions may arise from:

  • Dynamic effects in solution : Rotamers or tautomers observed in NMR but not in X-ray. Use variable-temperature NMR or DFT simulations to model dynamic behavior .
  • Crystal packing effects : X-ray structures may show non-equilibrium conformations. Compare with computational models (e.g., Gaussian09) to validate .

Computational and Biological Applications

Q. Q7: How can molecular docking predict the biological activity of this compound?

A: Docking studies (e.g., AutoDock Vina) simulate binding to target proteins. For example:

  • Thiazole-pyrazole hybrids : Analogous compounds in showed binding to enzymes via hydrogen bonding with thiazole NH and pyrazole carbonyl groups .
  • Pharmacophore modeling : Identify key interactions (e.g., cyclopropyl’s hydrophobic interactions) to prioritize derivatives for synthesis .

Q. Q8: What in vitro assays are suitable for evaluating this compound’s bioactivity?

A: Common assays include:

  • Enzyme inhibition : Measure IC50_{50} values against kinases or hydrolases using fluorogenic substrates (e.g., tested pyrazole derivatives on cannabinoid receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Stability and Degradation Studies

Q. Q9: What are the key degradation pathways for this compound under ambient conditions?

A: Degradation may involve:

  • Ester hydrolysis : The ethyl acetate group is prone to hydrolysis in aqueous media. Monitor via HPLC (e.g., tracked ester stability under acidic/basic conditions) .
  • Oxidative degradation : Cyclopropyl or thiazole rings may oxidize. Use LC-MS to identify degradation products .

Comparative Studies

Q. Q10: How does the bioactivity of this compound compare to analogs with different aryl substituents?

A: Substituent effects are critical:

  • Electron-withdrawing groups (e.g., Cl, F): Enhance binding to polar active sites (e.g., ’s 4-chlorophenyl derivative showed improved activity) .
  • Bulkier groups (e.g., isopropyl): May reduce solubility but improve target selectivity. compared substituent size vs. activity .

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